molecular formula C18H16N2O4S B2400680 1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea CAS No. 2097884-10-9

1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea

Cat. No.: B2400680
CAS No.: 2097884-10-9
M. Wt: 356.4
InChI Key: WWKYXMWCFFHDBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea is a complex organic compound that features a benzodioxole ring, a furan ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Formation of the Furan and Thiophene Rings: These heterocycles can be synthesized via various methods, such as the Paal-Knorr synthesis for furans and the Gewald reaction for thiophenes.

    Coupling Reactions: The final step would involve coupling the benzodioxole, furan, and thiophene moieties through a urea linkage. This can be done using reagents like isocyanates or carbodiimides under appropriate conditions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)ethyl]urea: Lacks the thiophene ring.

    1-(2H-1,3-benzodioxol-5-yl)-3-[2-(thiophen-3-yl)ethyl]urea: Lacks the furan ring.

    1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]amine: Has an amine group instead of a urea linkage.

Uniqueness

The presence of both furan and thiophene rings in 1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea makes it unique compared to similar compounds. This structural complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-thiophen-3-ylethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c21-18(20-13-3-4-16-17(8-13)24-11-23-16)19-9-14(12-5-7-25-10-12)15-2-1-6-22-15/h1-8,10,14H,9,11H2,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKYXMWCFFHDBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCC(C3=CSC=C3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.